molecular formula C19H21N3O2S B269110 N-ethyl-N-phenyl-4-[(propanoylcarbamothioyl)amino]benzamide

N-ethyl-N-phenyl-4-[(propanoylcarbamothioyl)amino]benzamide

Cat. No. B269110
M. Wt: 355.5 g/mol
InChI Key: OKRBGUNUFZSUPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N-phenyl-4-[(propanoylcarbamothioyl)amino]benzamide is a chemical compound that belongs to the class of thioamides. It is also known as EPPB and is widely used in scientific research for its unique properties. This compound has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations in lab experiments, and future directions.

Mechanism of Action

N-ethyl-N-phenyl-4-[(propanoylcarbamothioyl)amino]benzamide acts as a competitive inhibitor of PTPs by binding to the active site of the enzyme. This binding prevents the dephosphorylation of tyrosine residues on target proteins, leading to the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that N-ethyl-N-phenyl-4-[(propanoylcarbamothioyl)amino]benzamide can modulate various cellular processes, including cell proliferation, differentiation, and apoptosis. It has also been shown to regulate immune responses by modulating the activity of T cells and B cells.

Advantages and Limitations for Lab Experiments

The use of N-ethyl-N-phenyl-4-[(propanoylcarbamothioyl)amino]benzamide in lab experiments offers several advantages, including its high potency and selectivity for PTPs. However, its use can be limited by its solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

Could include the development of more potent and selective inhibitors of PTPs, the identification of new targets for this compound, and the evaluation of its therapeutic potential in various disease models. Additionally, the use of N-ethyl-N-phenyl-4-[(propanoylcarbamothioyl)amino]benzamide in combination with other drugs could lead to the development of more effective therapies for various diseases.

Synthesis Methods

The synthesis of N-ethyl-N-phenyl-4-[(propanoylcarbamothioyl)amino]benzamide involves the reaction of N-ethyl-N-phenylcarbamothioyl chloride with 4-aminobenzoyl chloride in the presence of triethylamine. This reaction results in the formation of the desired compound, which can be purified through recrystallization.

Scientific Research Applications

N-ethyl-N-phenyl-4-[(propanoylcarbamothioyl)amino]benzamide has been widely used in scientific research for its ability to inhibit the activity of protein tyrosine phosphatases (PTPs). PTPs play a crucial role in the regulation of cellular signaling pathways, and their dysregulation has been linked to various diseases, including cancer, diabetes, and autoimmune disorders.

properties

Product Name

N-ethyl-N-phenyl-4-[(propanoylcarbamothioyl)amino]benzamide

Molecular Formula

C19H21N3O2S

Molecular Weight

355.5 g/mol

IUPAC Name

N-ethyl-N-phenyl-4-(propanoylcarbamothioylamino)benzamide

InChI

InChI=1S/C19H21N3O2S/c1-3-17(23)21-19(25)20-15-12-10-14(11-13-15)18(24)22(4-2)16-8-6-5-7-9-16/h5-13H,3-4H2,1-2H3,(H2,20,21,23,25)

InChI Key

OKRBGUNUFZSUPK-UHFFFAOYSA-N

SMILES

CCC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N(CC)C2=CC=CC=C2

Canonical SMILES

CCC(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N(CC)C2=CC=CC=C2

Origin of Product

United States

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